3,4-Dihydroxy-5-methylfuran-2(5H)-one
Overview
Description
3,4-Dihydroxy-5-methylfuran-2(5H)-one is a chemical compound with the molecular formula C5H8O . It is also known by other names such as 2-Methyl-4,5-dihydrofuran, 2,3-Dihydro-5-methylfuran, 4,5-Dihydro-2-methylfuran, 5-Methyl-2,3-dihydrofuran, and 4,5-Dihydrosylvan .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be represented by the InChI string:InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3
. This indicates that the molecule consists of a five-membered ring (furan) with two oxygen atoms and a methyl group attached to it . Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dihydroxy-5-methylfuran-2(5H)-one is 84.1164 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
3,4-Dihydroxy-5-methylfuran-2(5H)-one has been a subject of interest in various synthetic chemistry studies. For instance, Ma, Wu, and Shi (2004) developed a method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones through an efficient sequential halolactonization-hydroxylation reaction, providing insights into the structural and mechanistic aspects of these compounds (Ma, Wu, & Shi, 2004). Similarly, Lindström et al. (2005) explored the synthesis of diastereo- and enantiomerically pure anti-3-methyl-1,4-pentanediol using lipase-catalyzed acylation, starting from 5-methylfuran-2(5H)-one (Lindström et al., 2005).
Biochemical and Environmental Applications
In the field of environmental science and microbiology, Dobretsov et al. (2007) studied the effect of quorum-sensing blockers, including derivatives of 5-hydroxyfuran-2(5H)-one, on the formation of marine microbial communities and larval attachment, demonstrating its potential use in controlling biofilm formation (Dobretsov et al., 2007).
Catalysis and Polymerization
Research into the polymerization of multifunctional γ-butyrolactones, including 5-methylfuran-2(5H)-one, was conducted by Tang and Chen (2017). They investigated the complexity of reactions under nucleophilic and basic conditions, revealing insights into the polymerization processes of these compounds (Tang & Chen, 2017).
Atmospheric Chemistry
Villanueva et al. (2009) explored the atmospheric degradation of alkylfurans, including 2,5-dimethylfuran, revealing the products and mechanisms involved in these reactions, which can have implications for understanding atmospheric processes and pollution (Villanueva et al., 2009).
Pharmaceutical and Natural Product Synthesis
3,4-Dihydroxy-5-methylfuran-2(5H)-one is also of interest in the synthesis of pharmaceuticals and natural products. Hakobyan, Hayotsyan, and Melikyan (2015) described the synthesis of 3,4-disubstituted furan-2(5H)-one derivatives, which are present in various biologically active compounds (Hakobyan, Hayotsyan, & Melikyan, 2015).
properties
IUPAC Name |
3,4-dihydroxy-2-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEPVSZWYGTTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957044 | |
Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-5-methylfuran-2(5H)-one | |
CAS RN |
3566-57-2 | |
Record name | 2(5H)-Furanone, 3,4-dihydroxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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